

In Vitro Pharmacodynamics of CNX-774: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro pharmacodynamics of **CNX-774**, a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK). This document details the compound's primary mechanism of action, significant off-target effects, and the experimental protocols used to characterize its activity.

Core Pharmacodynamic Properties of CNX-774

CNX-774 is a highly selective, orally active, and irreversible inhibitor of BTK. It forms a covalent bond with the Cysteine 481 residue within the ATP-binding site of the BTK enzyme, leading to potent and sustained inhibition.[1][2] In addition to its potent on-target activity, **CNX-774** has been identified as an inhibitor of the equilibrative nucleoside transporter 1 (ENT1).[3][4][5][6] This off-target activity is independent of its BTK inhibition and has significant implications for its use in combination therapies, particularly in the context of cancer.[3][4][5][6]

Quantitative Analysis of In Vitro Activity

The inhibitory potency of **CNX-774** has been quantified in various in vitro systems, targeting both its primary and secondary mechanisms of action.



Target	Assay Type	System	IC50	Reference
ВТК	Biochemical Kinase Assay	Recombinant BTK Enzyme	<1 nM	[1][7]
ВТК	Cellular Activity Assay	Ramos Cells	1-10 nM	[1][2]
Cell Proliferation	Cellular Viability Assay	HMC-1.1 Cells	2.82 μΜ	[8]
Cell Proliferation	Cellular Viability Assay	HMC-1.2 Cells	0.38 μΜ	[8]
ENT1	Cellular Uridine Uptake	Pancreatic Cancer Cells	Not explicitly quantified with an IC50, but effective at concentrations around 2µM in combination studies.	[3]

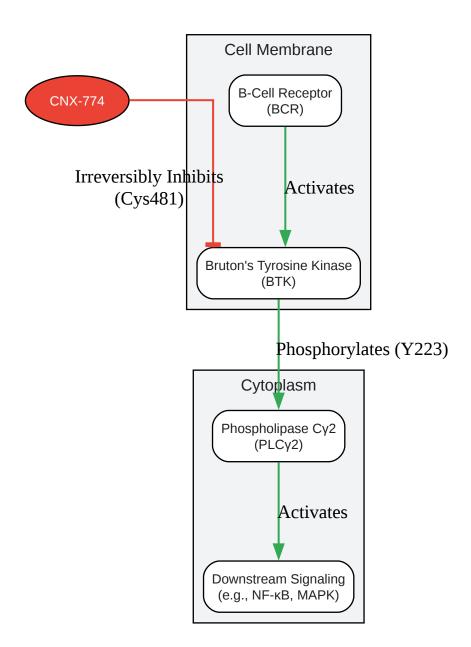
Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures described, the following diagrams have been generated.



BTK Signaling Pathway Inhibition by CNX-774

BCR Activation

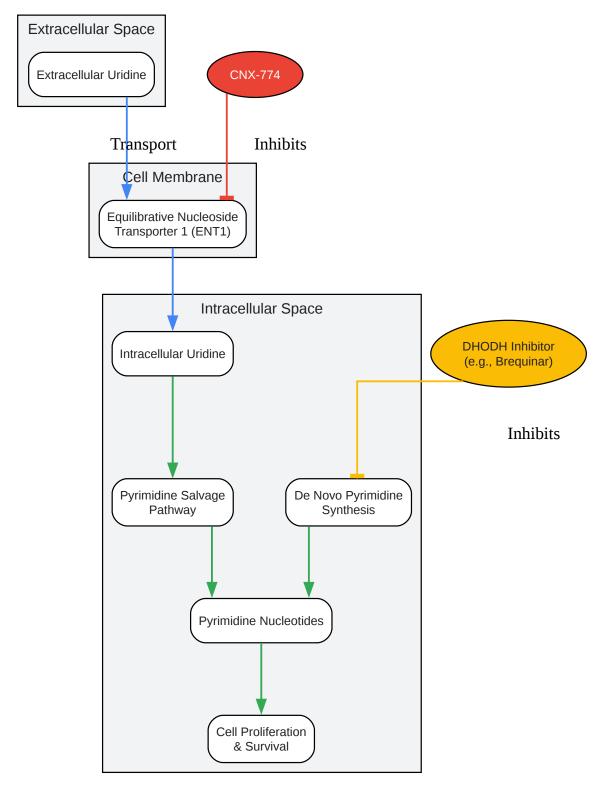


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CNX-774 inhibits the BTK signaling pathway.



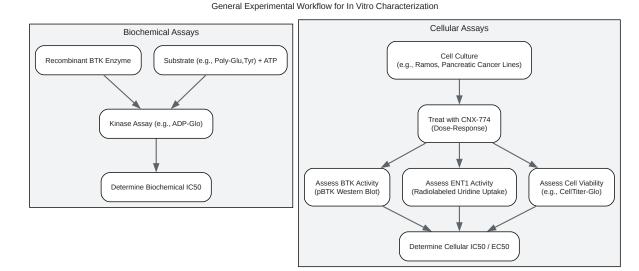
Mechanism of Synthetic Lethality with DHODH Inhibition



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CNX-774 inhibits ENT1, blocking uridine salvage.





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Workflow for in vitro characterization of CNX-774.

Detailed Experimental Protocols In Vitro BTK Kinase Inhibition Assay (ADP-Glo™)

This protocol is adapted from commercially available kinase assay kits and is a standard method for determining the in vitro potency of kinase inhibitors.

Objective: To determine the IC50 of CNX-774 against recombinant human BTK enzyme.

Materials:

· Recombinant full-length human BTK enzyme.



- Kinase substrate (e.g., Poly (4:1 Glu, Tyr) peptide).
- Kinase Assay Buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1 mg/ml BSA, 2mM MnCl2, 50µM DTT).
- ATP solution.
- CNX-774 (serial dilutions).
- ADP-Glo™ Kinase Assay reagents (ADP-Glo™ Reagent and Kinase Detection Reagent).
- White, opaque 96- or 384-well plates.
- · Luminometer.

Procedure:

- Prepare serial dilutions of CNX-774 in the appropriate solvent (e.g., DMSO) and then dilute in Kinase Assay Buffer.
- In a white multi-well plate, add the diluted CNX-774 or vehicle control.
- Add the BTK enzyme to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.
- Initiate the kinase reaction by adding a mixture of the substrate and ATP.
- Incubate the reaction for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
- Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.
 Incubate for 40 minutes at room temperature.
- Add the Kinase Detection Reagent to convert the ADP generated to ATP and catalyze a luciferase reaction. Incubate for 30 minutes at room temperature.
- Measure the luminescence using a plate-reading luminometer.



 Calculate the percent inhibition for each CNX-774 concentration relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular BTK Autophosphorylation Assay

This assay measures the ability of **CNX-774** to inhibit BTK activity within a cellular context by assessing its autophosphorylation.

Objective: To determine the cellular potency of **CNX-774** by measuring the inhibition of BTK autophosphorylation at Tyr-223.

Materials:

- Ramos cells (or other suitable B-cell line).
- Cell culture medium (e.g., RPMI-1640 with supplements).
- CNX-774 (serial dilutions).
- Anti-IgM antibody (for BCR stimulation).
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
- Primary antibodies: anti-phospho-BTK (Tyr-223) and anti-total-BTK.
- HRP-conjugated secondary antibody.
- · Chemiluminescent substrate.
- Western blotting equipment.

Procedure:

- Culture Ramos cells to the desired density.
- Pre-treat the cells with serial dilutions of CNX-774 or vehicle control for a specified time (e.g., 1-2 hours).



- Stimulate the B-cell receptor (BCR) by adding anti-IgM and incubate for a short period (e.g., 10-15 minutes).
- · Harvest the cells and lyse them on ice.
- Determine the protein concentration of the lysates.
- Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
- Block the membrane and probe with primary antibodies against phospho-BTK (Tyr-223) and total BTK.
- Wash the membrane and incubate with an HRP-conjugated secondary antibody.
- Detect the signal using a chemiluminescent substrate and an imaging system.
- Quantify the band intensities and normalize the phospho-BTK signal to the total BTK signal.
 Determine the IC50 based on the dose-response curve.

ENT1-Mediated Uridine Uptake Assay

This assay is designed to measure the inhibition of ENT1 by assessing the uptake of radiolabeled uridine.

Objective: To determine the effect of CNX-774 on ENT1-mediated nucleoside transport.

Materials:

- Pancreatic cancer cells (or other cells expressing ENT1).
- Cell culture medium.
- CNX-774.
- [3H]-Uridine (radiolabeled).
- Unlabeled uridine.
- Transport buffer (sodium-free).



Scintillation fluid and counter.

Procedure:

- Seed cells in multi-well plates and allow them to adhere.
- Wash the cells and pre-incubate with transport buffer containing either CNX-774 or vehicle control.
- Initiate the uptake by adding transport buffer containing [3H]-uridine and unlabeled uridine.
- Incubate for a short, defined period to measure the initial rate of uptake.
- Stop the uptake by rapidly washing the cells with ice-cold transport buffer.
- Lyse the cells and measure the incorporated radioactivity using a scintillation counter.
- Determine the amount of uridine uptake and calculate the percent inhibition caused by CNX-774.

Cell Viability Assay in Combination with a DHODH Inhibitor

This protocol assesses the synthetic lethal interaction between **CNX-774** and a DHODH inhibitor like brequinar (BQ).[3]

Objective: To evaluate the effect of **CNX-774**, alone and in combination with BQ, on the viability of pancreatic cancer cells.[3]

Materials:

- Pancreatic cancer cell lines (e.g., S2-013).
- · Cell culture medium.
- CNX-774.
- Brequinar (BQ).



- CellTiter-Glo® Luminescent Cell Viability Assay reagent.
- Opaque-walled 96-well plates.
- Luminometer.

Procedure:

- Seed cells in opaque-walled 96-well plates at an optimized density (e.g., 1x10^3 to 5x10^3 cells per well) and allow them to attach overnight.[3]
- Treat the cells with serial dilutions of CNX-774, BQ, the combination of both, or vehicle control.
- Incubate the cells for 72 hours.[3]
- Equilibrate the plate to room temperature.
- Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
- Mix the contents and incubate to stabilize the luminescent signal.
- Measure the luminescence using a plate-reading luminometer.
- Normalize the luminescence values of treated cells to the vehicle-treated controls to determine the percent viability.

This guide provides a foundational understanding of the in vitro pharmacodynamics of **CNX-774**. For further details, researchers are encouraged to consult the primary literature cited.

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